![molecular formula C11H20N2O3Si2 B13952557 2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde CAS No. 56272-56-1](/img/structure/B13952557.png)
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde is a chemical compound with the molecular formula C11H20N2O3Si2 and a molecular weight of 284.46 g/mol . This compound is characterized by the presence of two trimethylsilyl groups attached to the oxygen atoms at the 2 and 6 positions of a pyrimidine ring, with an aldehyde group at the 4 position. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde typically involves the reaction of 2,6-dihydroxypyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction conditions usually include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde exerts its effects depends on the specific context of its use. In chemical reactions, the trimethylsilyl groups protect the hydroxyl groups on the pyrimidine ring, allowing selective reactions at the aldehyde group. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting their activity or altering their function. The molecular targets and pathways involved vary depending on the specific application.
Comparison with Similar Compounds
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde can be compared with other similar compounds, such as:
2,4,6-Tris[(trimethylsilyl)oxy]pyrimidine: This compound has three trimethylsilyl groups attached to the pyrimidine ring, providing different reactivity and protection patterns.
2,6-Bis[(trimethylsilyl)oxy]benzoic acid trimethylsilyl ester: This compound has a similar structure but with a benzoic acid core instead of a pyrimidine ring, leading to different chemical properties and applications.
2,6-Dihydroxybenzoic acid, bis(trimethylsilyl) ether, trimethylsilyl ester: This compound also features trimethylsilyl groups but
Properties
CAS No. |
56272-56-1 |
|---|---|
Molecular Formula |
C11H20N2O3Si2 |
Molecular Weight |
284.46 g/mol |
IUPAC Name |
2,6-bis(trimethylsilyloxy)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C11H20N2O3Si2/c1-17(2,3)15-10-7-9(8-14)12-11(13-10)16-18(4,5)6/h7-8H,1-6H3 |
InChI Key |
LGDSSMQSQDKUBV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC(=NC(=C1)C=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


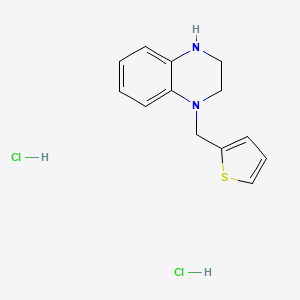
![5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952487.png)

![Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one](/img/structure/B13952513.png)
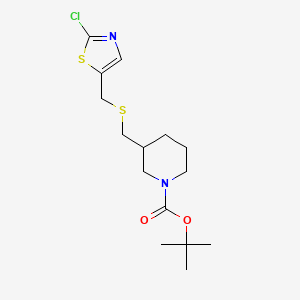
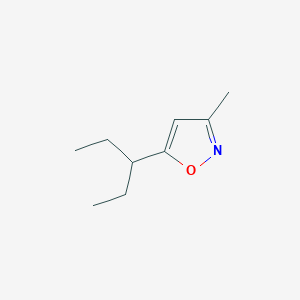
![2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13952529.png)
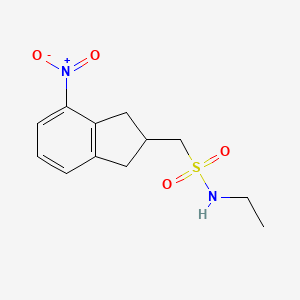
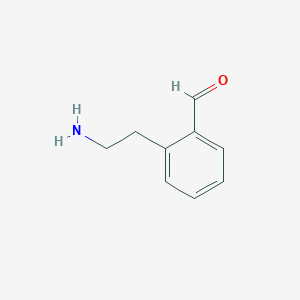
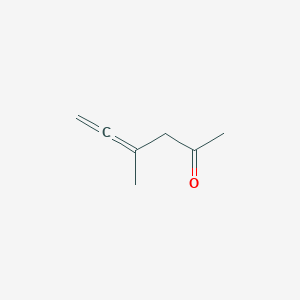
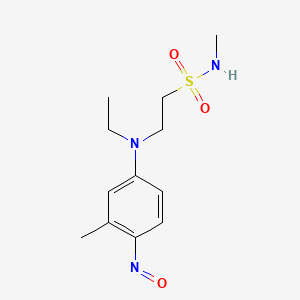

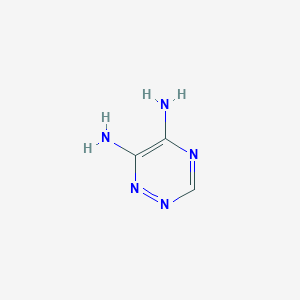
![(2R)-3-[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13952570.png)
